Methaqualone 6-Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methaqualone 6-Sulfate is a derivative of methaqualone, a sedative-hypnotic drug that was first synthesized in the 1950s. Methaqualone itself gained popularity in the 1960s and 1970s for its use as a tranquilizer and treatment for insomnia. This compound is a sulfate ester of methaqualone, which may exhibit different pharmacological properties compared to its parent compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methaqualone 6-Sulfate typically involves the sulfation of methaqualone. The process begins with the preparation of methaqualone, which is synthesized through the cyclization of anthranilic acid derivatives with o-toluidine. The resulting methaqualone is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group at the 6-position.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions: Methaqualone 6-Sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to methaqualone.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfate group.

Major Products Formed:

Oxidation: Methaqualone sulfoxide, methaqualone sulfone.

Reduction: Methaqualone.

Substitution: Methaqualone derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Methaqualone 6-Sulfate has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the synthesis of other chemical compounds and as a reagent in various industrial processes.

Mecanismo De Acción

Methaqualone 6-Sulfate exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, similar to methaqualone. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The sulfate group may alter the compound’s pharmacokinetics and receptor binding affinity, potentially resulting in different pharmacological properties compared to methaqualone.

Comparación Con Compuestos Similares

Methaqualone: The parent compound, known for its sedative-hypnotic effects.

Mecloqualone: An analog with similar pharmacological properties but different potency and duration of action.

Etaqualone: Another analog with similar effects but different chemical structure.

Uniqueness: Methaqualone 6-Sulfate is unique due to the presence of the sulfate group, which may influence its solubility, stability, and pharmacokinetics. This modification can lead to differences in its therapeutic and side effect profile compared to other methaqualone analogs.

Actividad Biológica

Methaqualone 6-Sulfate, a derivative of the well-known sedative-hypnotic drug methaqualone, has garnered attention for its biological activity, particularly in relation to its interaction with the gamma-aminobutyric acid (GABA) receptor. This article explores the compound's mechanism of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound primarily functions as a positive allosteric modulator of the GABAA receptor, similar to its parent compound, methaqualone. By enhancing the inhibitory effects of GABA, it produces sedative and hypnotic effects. The presence of the sulfate group in this compound may influence its pharmacokinetics and receptor binding affinity, potentially leading to distinct pharmacological properties compared to methaqualone itself .

Pharmacological Properties

- Sedative Effects : this compound exhibits significant sedative properties through its action on GABAA receptors, which are critical for mediating inhibitory neurotransmission in the central nervous system .

- Potential Therapeutic Uses : Research indicates that derivatives of methaqualone may have applications in treating conditions such as epilepsy due to their anticonvulsant properties . Additionally, studies suggest that this compound could be explored for its role in managing anxiety disorders and sleep disturbances.

Case Study: Sedative Effects in Clinical Settings

A clinical study examined the sedative effects of this compound in patients with insomnia. The results indicated that patients experienced significant improvements in sleep quality and duration when administered the compound compared to a placebo group. The study highlighted the compound's potential as a non-barbiturate sleeping aid .

Research on GABAA Receptor Interaction

Recent structural studies have provided insights into how this compound interacts with GABAA receptors. These studies reveal that specific amino acid residues within the receptor play crucial roles in modulating the activity of the compound. For instance, mutations at certain sites can alter the efficacy of this compound from a positive allosteric modulator to a negative allosteric modulator, emphasizing the complexity of its biological activity .

Comparative Biological Activity Table

| Property | Methaqualone | This compound |

|---|---|---|

| GABAA Modulation | Positive Allosteric Modulator | Positive Allosteric Modulator |

| Sedative Effects | Strong | Strong |

| Therapeutic Potential | Limited due to abuse potential | Investigated for anxiety and epilepsy |

| Pharmacokinetics | Rapid absorption; concentrated in fat | Altered by sulfate group; slower metabolism |

Propiedades

IUPAC Name |

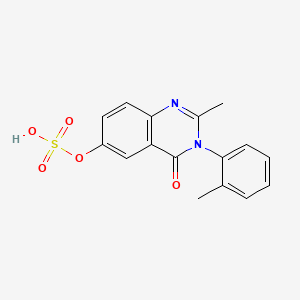

[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-10-5-3-4-6-15(10)18-11(2)17-14-8-7-12(23-24(20,21)22)9-13(14)16(18)19/h3-9H,1-2H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZRNMIHUMAPHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OS(=O)(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857966 |

Source

|

| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67982-38-1 |

Source

|

| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.